molecular formula C22H21FN4O2S B2608027 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421446-04-9

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2608027
CAS No.: 1421446-04-9
M. Wt: 424.49
InChI Key: ZFILJQTXDNHBAB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as diarylthioethers . It’s a part of the imidazole class, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of this compound involves a mixture of compound 5 and compound 12a, along with DIPEA in DMSO . The mixture is stirred at 80 °C for 8 hours, then cooled to room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety, three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The compound was characterized by spectroscopic data: MS-ESI: (ESI, pos.ion) m/z: 326.3 [M+1]+ . The IC 50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by their physicochemical properties and spectroanalytical data . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Unsymmetrical ureas and S-thiocarbamates have been synthesized in good to excellent yields through direct condensation processes. This methodology, utilizing ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) without additional catalysts, highlights a versatile approach for creating a variety of chemical structures, including potentially those similar to the compound . The ionic liquid serves as a mild medium that can be recycled and reused, demonstrating an eco-friendly aspect of chemical synthesis relevant to the development of such compounds (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).

Application in Detection and Imaging

A novel o-aminophenol-based fluorogenic chemosensor has been synthesized, showcasing high selectivity and sensitivity towards Al3+ ions. This compound, related to the target molecule through its complex synthesis pathway involving Schiff base condensation, exhibits potential for bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).

Antifilarial Activity

Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, through various synthesis methods, has unveiled several compounds with notable antifilarial activity against Brugia pahangi and Litomosoides carinii. This underscores the potential therapeutic applications of structurally related ureas in treating parasitic infections (Ram et al., 1984).

Inhibition of Tyrosine Kinase Receptors

A novel series of benzimidazole-ureas has been identified as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which play crucial roles in angiogenesis. Through structure-activity relationship studies, these compounds exhibit significant potential in anti-angiogenic therapy, relevant to the suppression of tumor growth and metastasis (Hasegawa et al., 2007).

Cytokinin-like Activity and Plant Growth

Urea derivatives have been identified as synthetic compounds that act as positive regulators of cell division and differentiation in plants, with certain urea cytokinins showing activity surpassing that of adenine compounds. This has implications for agricultural practices, including the enhancement of adventitious root formation and overall plant growth (Ricci & Bertoletti, 2009).

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The broad-spectrum antiproliferative activity of this compound against a panel of 55 cell lines of nine different cancer types at the NCI suggests potential for future research and development . More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

Properties

IUPAC Name

1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-15-20(13-25-21(28)24-11-12-29-18-5-3-2-4-6-18)30-22-26-19(14-27(15)22)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILJQTXDNHBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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